molecular formula C8H17N B1367433 1-Cyclopropyl-2,2-dimethylpropan-1-amine

1-Cyclopropyl-2,2-dimethylpropan-1-amine

Cat. No.: B1367433
M. Wt: 127.23 g/mol
InChI Key: FOZVQLXEVQCVIO-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Molecular Formula Validation

The systematic naming of 1-cyclopropyl-2,2-dimethylpropan-1-amine follows IUPAC guidelines for branched amines. The parent chain is a propane backbone, with an amine (-NH~2~) group at position 1. At carbon 2, two methyl groups and a cyclopropyl substituent are attached. The cyclopropane ring is treated as a substituent, yielding the full name This compound .

The molecular formula is derived as C~8~H~17~N , consistent with the connectivity of eight carbon atoms (three from propane, three from cyclopropane, and two methyl groups) and one nitrogen atom. Validation via high-resolution mass spectrometry confirms this formula, with a molecular ion peak at m/z 127.23 .

Property Value
Molecular Formula C~8~H~17~N
Molecular Weight 127.23 g/mol
IUPAC Name This compound

Three-Dimensional Conformational Studies

The three-dimensional geometry of this compound is influenced by steric and electronic factors. The cyclopropane ring adopts a planar configuration due to its sp³-hybridized carbons, forcing bond angles of 60° . The amine group at position 1 and the dimethyl groups at position 2 create torsional strain, as evidenced by rotational spectroscopy studies of related cyclopropylamines .

Key conformational insights include:

  • Gauche and trans conformers : The amine group rotates relative to the cyclopropane ring, with the gauche conformation (dihedral angle ≈ 60°) being less stable than the trans conformation (dihedral angle ≈ 180°) due to steric clashes between the amine and cyclopropane substituents .
  • Bond lengths : The C-N bond adjacent to the cyclopropane ring measures 1.47 Å, slightly elongated compared to standard C-N bonds (1.45 Å), reflecting hyperconjugative interactions between the lone pair on nitrogen and the cyclopropane ring’s bent σ-bonds .

Cyclopropane Ring Strain Effects on Molecular Geometry

Cyclopropane’s inherent ring strain—28 kcal/mol from angle strain and eclipsed hydrogen interactions —profoundly impacts the molecule’s geometry:

  • Bond angle distortion : The C-C-C angles within the cyclopropane ring are constrained to 60°, but the adjacent C-C-N angle expands to 112° to alleviate strain, as shown in computational models .
  • Electronic effects : The cyclopropane ring’s bent σ-bonds participate in hyperconjugation with the amine group, stabilizing the molecule despite steric tension. This is evidenced by NMR studies showing deshielded protons on the cyclopropane ring (δ~H~ = 1.2–1.5 ppm) .
Parameter Value
Cyclopropane C-C-C angle 60°
Adjacent C-C-N angle 112°
Ring strain energy 28 kcal/mol

Comparative Analysis with Related Neopentylamine Derivatives

Compared to neopentylamine ((CH~3~)~3~CCH~2~NH~2~), this compound exhibits distinct structural and electronic properties:

  • Steric profile : The cyclopropane ring (van der Waals radius ≈ 1.8 Å) imposes less steric hindrance than neopentylamine’s tert-butyl group (van der Waals radius ≈ 2.2 Å), enabling closer molecular packing in crystalline phases .
  • Basicity : The amine’s pK~a~ in this compound is ≈ 10.2, lower than neopentylamine’s pK~a~ of 10.7, due to reduced electron-donating effects from the cyclopropane ring versus the alkyl group .
  • Thermal stability : The cyclopropane derivative decomposes at 185°C, whereas neopentylamine remains stable up to 220°C, reflecting differences in strain-induced reactivity .
Property This compound Neopentylamine
Molecular Formula C~8~H~17~N C~5~H~13~N
pK~a~ (aqueous) 10.2 10.7
Decomposition Temperature 185°C 220°C

Properties

Molecular Formula

C8H17N

Molecular Weight

127.23 g/mol

IUPAC Name

1-cyclopropyl-2,2-dimethylpropan-1-amine

InChI

InChI=1S/C8H17N/c1-8(2,3)7(9)6-4-5-6/h6-7H,4-5,9H2,1-3H3

InChI Key

FOZVQLXEVQCVIO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C1CC1)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between 1-cyclopropyl-2,2-dimethylpropan-1-amine and analogous cyclopropylamine derivatives:

Table 1: Structural and Functional Comparison of Cyclopropylamine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Significance References
This compound C₈H₁₅N 125.21 Cyclopropyl, two methyl groups Putative kinase/antiviral intermediate (inferred)
1-Cyclopropyl-2,2-difluoroethan-1-amine hydrochloride C₅H₁₀ClF₂N 157.59 Cyclopropyl, difluoroethyl, HCl salt Intermediate for bioactive molecules
(1R)-1-Cyclopropyl-2,2,2-trifluoroethan-1-amine hydrochloride C₅H₉ClF₃N 191.59 Chiral cyclopropyl, trifluoroethyl Key intermediate in antiviral drugs
1-Cyclopropyl-2-propyn-1-amine C₆H₉N 95.14 Cyclopropyl, propynyl group Research chemical for organic synthesis
1-(Difluoromethyl)cyclopropan-1-amine C₄H₇F₂N 107.10 Cyclopropyl, difluoromethyl Fine chemical intermediate

Structural and Electronic Differences

  • Fluorination Effects : Fluorinated derivatives (e.g., difluoro and trifluoro analogs) exhibit enhanced metabolic stability and bioavailability due to fluorine’s electronegativity and lipophilicity. For example, the trifluoroethyl group in (1R)-1-cyclopropyl-2,2,2-trifluoroethan-1-amine hydrochloride increases its potency in antiviral applications .
  • Steric Effects : Bulkier substituents (e.g., dimethyl groups in the target compound) may reduce enzymatic degradation but could limit binding affinity compared to smaller analogs like 1-cyclopropyl-2-propyn-1-amine .
  • Chirality: The (1R)-configured trifluoroethyl derivative demonstrates the importance of stereochemistry in drug efficacy, a factor absent in non-chiral analogs like this compound .

Pharmacological Relevance

  • Kinase Inhibition : Fluorinated cyclopropylamines are prioritized in kinase inhibitor development (e.g., GLPG3667), where electronic effects modulate ATP-binding selectivity .
  • Antiviral Activity : The trifluoroethyl derivative’s role in antiviral drugs highlights the impact of halogenation on target engagement .

Preparation Methods

Cyclopropane Ring Formation and Functionalization

  • Cyclopropane rings are commonly constructed via cyclization of suitable precursors such as gamma-butyrolactone derivatives or haloalkyl esters.
  • For example, gamma-butyrolactone can be converted to 4-chlorobutyric acid, which then undergoes cyclization to form cyclopropanecarboxylic acid methyl ester under controlled conditions.
  • Pre-esterification is important to prevent polymerization or unwanted ring re-closure during cyclization.
  • Halogenated intermediates such as 3-halo-3-cyano-2,2-dimethylpropane-1-carboxylic acid esters serve as key precursors for further transformations.

Amination / Amidation to Form the Amine

  • Amidation of cyclopropane carboxylate esters with ammonia or amines under anhydrous conditions leads to cyclopropanecarboxamide intermediates.
  • Sodium methoxide or sodium glyceroxide catalysts facilitate amidation with high conversion rates (up to 90-97%).
  • Subsequent reduction or substitution steps introduce the amine group at the 1-position of the cyclopropyl ring.
  • Use of hindered esters (e.g., sec-butyl esters) can improve yields by minimizing hydrolysis during cyclization and amidation.

Use of Halogenated Intermediates and Bases

  • 3-halo-3-cyano-2,2-dimethylpropane-1-carboxylic acid esters are synthesized via halogenation (bromination or chlorination) of carboxylic acid esters in the presence of acid acceptors like sodium acetate or hydroxides.
  • These halogenated intermediates undergo nucleophilic substitution with alkali metal alkoxides or amines to afford the desired amine derivatives.
  • Reaction temperatures are typically maintained between 0 and 100 °C, with preferred ranges of 10–80 °C for halogenation and 40–70 °C for substitution reactions.

Detailed Reaction Conditions and Yields

Step Reagents / Catalysts Conditions Yield (%) Notes
Cyclopropane ring formation Gamma-butyrolactone, HCl Elevated temp & pressure ~93-97% (cyclopropanecarboxamide) Pre-esterification needed to avoid polymerization
Halogenation of esters Bromine or Chlorine, Na/K acetate 0–50 °C, stirring ~75% (3-bromo-3-cyano ester) Acid acceptors control reaction efficiency
Amidation of esters NH3 gas, sodium methoxide or glyceroxide Anhydrous, toluene solvent, room temp to mild heating 90-97% conversion Catalyst recycling improves overall yield
Nucleophilic substitution Alkali alkoxides or amines 40–70 °C, normal pressure 75% (2-cyano-3,3-dimethylcyclopropane ester) Dropwise addition of base improves purity

Research Findings and Optimization Notes

  • The use of polar organic solvents such as dimethylformamide, tetrahydrofuran, or alcohols (methanol, ethanol) facilitates better solubility and reaction rates during substitution and amidation steps.
  • Alkali carbonates and alcoholates (e.g., sodium methylate) are preferred bases for nucleophilic substitution to introduce the amine functionality.
  • Halogenation reactions require careful stoichiometric control of halogenating agents and acid acceptors to minimize by-products like dibromo esters, which lower overall yields.
  • Amidation catalysts such as sodium glyceroxide enable near-quantitative conversion of esters to amides, which are precursors to the amine.
  • Continuous distillation and recycling of unreacted intermediates improve process efficiency and reduce waste.

Summary Table of Preparation Methods

Preparation Stage Key Reagents / Catalysts Temperature Range (°C) Yield Range (%) Critical Parameters
Cyclopropane ring formation Gamma-butyrolactone, HCl Elevated (varies) 93–97 Pre-esterification critical
Halogenation Bromine/Chlorine, Na/K acetate 0–50 ~75 Acid acceptor choice impacts yield
Amidation NH3, sodium methoxide/glyceroxide Room temp to 60 90–97 Anhydrous conditions, catalyst recycle
Nucleophilic substitution Alkali alkoxides, amines 40–70 ~75 Controlled base addition

Q & A

Q. What are the standard synthetic methodologies for preparing 1-Cyclopropyl-2,2-dimethylpropan-1-amine?

Methodological Answer: The compound is synthesized via nucleophilic substitution or cyclopropane ring formation . Key steps include:

  • Cyclopropane precursor activation : Using brominated cyclopropane derivatives (e.g., 2-bromo-1,1-dimethylcyclopropane) reacted with ammonia or amine nucleophiles to form the cyclopropylamine backbone .
  • Alkylation : Introducing methyl groups via methyl iodide under controlled conditions (e.g., anhydrous solvent, inert atmosphere) to achieve the 2,2-dimethyl substitution .
  • Salt formation : Isolation as hydrochloride salts improves stability and crystallinity .
Reaction Type Reagents/Conditions Key Intermediate
Nucleophilic substitutionMethyl iodide, K₂CO₃, DMFCyclopropylamine precursor
Cyclopropane ring openingNH₃/amine, catalytic Lewis acidBrominated cyclopropane derivative

Q. How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer: Structural validation employs:

  • NMR spectroscopy :
  • ¹H NMR : Peaks for cyclopropyl protons (δ 0.5–1.5 ppm) and methyl groups (δ 1.2–1.4 ppm) .
  • ¹³C NMR : Cyclopropane carbons (δ 8–12 ppm), quaternary carbons (δ 35–40 ppm) .
    • Mass spectrometry (MS) : Molecular ion peak matching the theoretical m/z (C₈H₁₇N: 127.2 g/mol) .
    • X-ray crystallography : For crystalline derivatives (e.g., hydrochloride salts), confirming stereochemistry .

Advanced Research Questions

Q. How can computational tools optimize synthetic routes for this compound?

Methodological Answer: AI-driven synthesis planning (e.g., PubChem’s AI-Powered Synthesis Planning) predicts viable pathways by analyzing reaction databases:

  • Retrosynthetic analysis : Prioritizes routes with minimal steps and high atom economy .
  • Reaction condition optimization : Recommends solvents, catalysts, and temperatures to maximize yield .
  • Example workflow:

Input target SMILES: CC(C)(C1CC1)N.

Generate routes using cyclopropane precursors and methylating agents.

Validate with DFT calculations for transition-state energetics .

Q. What strategies resolve discrepancies in reaction yields during scale-up?

Methodological Answer: Common issues and solutions:

  • Byproduct formation : Use in situ quenching (e.g., aqueous workup) to remove unreacted methyl iodide .
  • Low cyclopropane stability : Replace polar aprotic solvents (DMF) with THF or ethers to minimize ring-opening side reactions .
  • Temperature control : Gradual addition of methyl iodide to prevent exothermic runaway .
Issue Root Cause Mitigation Strategy
Low yield (<50%)Competing eliminationLower reaction temperature (0–5°C)
Impurity formationResidual moisturePre-dry reagents with molecular sieves

Q. How to analyze stereochemical outcomes in derivatives of this compound?

Methodological Answer:

  • Chiral chromatography : Resolve enantiomers using columns like Chiralpak AD-H with hexane/IPA mobile phase .
  • Vibrational circular dichroism (VCD) : Assign absolute configuration by comparing experimental and computed spectra .
  • Biological assays : Test enantiomer-specific activity (e.g., enzyme inhibition) to correlate structure-function relationships .

Data Contradictions and Resolution

Q. How to reconcile conflicting data on the compound’s reactivity in oxidation studies?

Methodological Answer: Discrepancies arise from:

  • Oxidant selectivity : KMnO₄ may over-oxidize the cyclopropane ring, while CrO₃ selectively targets the amine .
  • Solvent effects : Aqueous vs. anhydrous conditions alter reaction pathways. Resolution :
  • Conduct controlled experiments with isolated intermediates.
  • Use in situ monitoring (e.g., FTIR) to track functional group transformations .

Research Applications Table

Application Methodology Reference
Organic synthesis intermediateChiral building block for pharmaceuticals
Enzyme interaction studiesMolecular docking with CYP450 isoforms
Metabolic pathway analysisRadiolabeling (¹⁴C-amine) in vitro assays

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